5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6ClNO5 It is a derivative of furan, a heterocyclic aromatic compound, and contains both chloro and nitro substituents on the phenyl ring
Scientific Research Applications
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Safety and Hazards
Future Directions
The future directions for research on 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid could involve further exploration of its biological activities and potential applications in drug discovery. Given its use as a building block in the synthesis of biologically active compounds, it could be used to develop new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid typically involves a Suzuki coupling reaction. This method includes the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety under basic conditions . The reaction conditions for the Suzuki coupling generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Sodium hydroxide or potassium hydroxide in water or alcohol.
Major Products Formed
Reduction: 5-(4-Amino-2-chlorophenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: this compound.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interfering with cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the chloro substituent.
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid: Similar structure with different positions of the chloro and nitro groups.
Uniqueness
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-6-1-2-7(8(5-6)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKWMKZOQGSSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350857 | |
Record name | 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95611-88-4 | |
Record name | 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chloro-2-nitrophenyl)-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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